2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-
Brand Name: Vulcanchem
CAS No.: 899-66-1
VCID: VC15894505
InChI: InChI=1S/C19H17NO2/c1-2-22-16-10-8-15(9-11-16)20-13-18-17-6-4-3-5-14(17)7-12-19(18)21/h3-13,21H,2H2,1H3
SMILES:
Molecular Formula: C19H17NO2
Molecular Weight: 291.3 g/mol

2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-

CAS No.: 899-66-1

Cat. No.: VC15894505

Molecular Formula: C19H17NO2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- - 899-66-1

Specification

CAS No. 899-66-1
Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
IUPAC Name 1-[(4-ethoxyphenyl)iminomethyl]naphthalen-2-ol
Standard InChI InChI=1S/C19H17NO2/c1-2-22-16-10-8-15(9-11-16)20-13-18-17-6-4-3-5-14(17)7-12-19(18)21/h3-13,21H,2H2,1H3
Standard InChI Key WZLSZRQKQUTFBX-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Introduction

2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- is a complex organic compound featuring a naphthalene ring structure with an imino group. Its chemical formula is C19H17NO2, and it has a molecular weight of approximately 293.34 g/mol . This compound is characterized by the presence of a hydroxyl group on the naphthalene ring and an ethoxyphenyl imine functionality, contributing to its unique chemical properties.

Synthesis and Reactivity

The synthesis of 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- typically involves a multi-step process. The reactivity of this compound can be attributed to the presence of the hydroxyl group and the imine functionality, which can participate in various organic reactions.

Applications and Similar Compounds

This compound may find applications in various fields due to its unique structure and chemical properties. Similar compounds include:

Compound NameChemical FormulaMolecular Weight (g/mol)Key Features
2-NaphthalenolC10H8O144.17Simple naphthol structure
1-(4-Methoxyphenyliminomethyl)-2-naphtholC18H15NO2277.317Contains methoxy group
2-Naphthalenol, 1-[(4-methylphenyl)imino]methyl]-C18H15NO261.317Methyl substitution on phenyl
2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-C19H17NO2293.34Ethoxy substitution on phenyl

Research Findings and Future Directions

Research on 2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]- is limited, but its unique structure suggests potential applications in organic synthesis and biological studies. Further investigation into its chemical properties and reactivity could uncover new uses in fields such as pharmaceuticals or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator